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molecular formula C10H6N2O2 B8392015 3,4-Dicyano-benzoic acid methyl ester

3,4-Dicyano-benzoic acid methyl ester

Cat. No. B8392015
M. Wt: 186.17 g/mol
InChI Key: GKJSQKIYNURIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06077853

Procedure details

4-Cyano-3-(trifluoromethanesulfonyloxy)-benzoic acid methyl ester (from L-819,063 step 1, 4.92 g, 16 mmol) was dissolved in DMF (22.9 ml) and treated with Zn(CN)2 (1.3 g, 11.2 mmol). The reaction mixture was degassed by bubbling in argon for 1 hr. Pd(PPh3)4 (924 mg, 0.8 mmol) was then added and the reaction was heated to 100° C. for 15 hours. The reaction mixture was poured into water (20 mL) and extracted with EtOAc (2×20 mL). The organic layer was washed with water (2×10 mL), 5% HCl (1×10 mL), brine (1×10 mL), dried (MgSO4), filtered and concentrated. The residue was purified by flash chromatography (100% CH2Cl2) to yield the desired compound.
Name
4-Cyano-3-(trifluoromethanesulfonyloxy)-benzoic acid methyl ester
Quantity
4.92 g
Type
reactant
Reaction Step One
Name
Quantity
22.9 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Zn(CN)2
Quantity
1.3 g
Type
catalyst
Reaction Step Three
Quantity
924 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[CH:8][C:7]([C:10]#[N:11])=[C:6](OS(C(F)(F)F)(=O)=O)[CH:5]=1.O.[CH3:22][N:23](C=O)C>[C-]#N.[C-]#N.[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[CH:8][C:7]([C:10]#[N:11])=[C:6]([C:22]#[N:23])[CH:5]=1 |f:3.4.5,^1:35,37,56,75|

Inputs

Step One
Name
4-Cyano-3-(trifluoromethanesulfonyloxy)-benzoic acid methyl ester
Quantity
4.92 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)C#N)OS(=O)(=O)C(F)(F)F)=O
Name
Quantity
22.9 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Three
Name
Zn(CN)2
Quantity
1.3 g
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]
Step Four
Name
Quantity
924 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed
CUSTOM
Type
CUSTOM
Details
by bubbling in argon for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×20 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (2×10 mL), 5% HCl (1×10 mL), brine (1×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (100% CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)C#N)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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